molecular formula C10H9ClO2 B2482027 4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 66041-25-6

4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B2482027
CAS No.: 66041-25-6
M. Wt: 196.63
InChI Key: WHLGNJGRUYRMNH-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 66041-25-6) is a chiral indane monocarboxylic acid of interest in advanced synthetic organic chemistry. With a molecular formula of C10H9ClO2 and a molecular weight of 196.63 g/mol, this compound serves as a versatile building block for the synthesis of various pharmacologically active molecules . Its structure, which features both a carboxylic acid group and a chloro substituent on a fused ring system, makes it a valuable intermediate for constructing more complex chemical entities . Related indene-carboxylic acid scaffolds are frequently employed in pharmaceutical research, including investigations into new compounds with potential biological activity . Researchers utilize this compound strictly in laboratory settings for scientific research and development. It is essential to handle this material with care; recommended safety precautions include avoiding ingestion and inhalation and preventing contact with skin and eyes . For proper stability, the compound should be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-9-3-1-2-6-7(9)4-5-8(6)10(12)13/h1-3,8H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLGNJGRUYRMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)O)C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the chlorination of indene followed by carboxylation. One common method is the reaction of indene with chlorine gas in the presence of a catalyst to introduce the chloro group. The resulting 4-chloroindene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and carboxylation reactions. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 4 undergoes nucleophilic substitution under alkaline or catalytic conditions. Key reactions include:

Reaction TypeReagents/ConditionsProductsYieldCitations
HydrolysisNaOH (aqueous), 80–100°C4-Hydroxy-indan-1-carboxylic acid65–75%
AminationNH₃/EtOH, Pd/C catalyst, 120°C4-Amino-indan-1-carboxylic acid50–60%
ThiolationNaSH, DMF, 60°C4-Mercapto-indan-1-carboxylic acid70%

Industrial methods often employ continuous flow reactors to enhance efficiency during substitution.

Carboxylic Acid Reactivity

The carboxylic acid group participates in esterification, amidation, and decarboxylation:

Esterification

  • Reagents : Methanol/H₂SO₄, reflux

  • Product : Methyl 4-chloro-indan-1-carboxylate

  • Yield : 85–90%

Amidation

  • Reagents : Thionyl chloride (SOCl₂) followed by NH₃

  • Product : 4-Chloro-indan-1-carboxamide

  • Yield : 75–80%

Decarboxylation

  • Conditions : Pyridine, 200°C

  • Product : 4-Chloro-indene

  • Yield : 60%

Oxidation Reactions

Controlled oxidation modifies the indene backbone:

Target SiteReagentsProductsSelectivity
Benzylic C-HKMnO₄, H₂O/acetone4-Chloro-indan-1,2-dioneHigh
Aromatic ringCrO₃, acetic acidChlorinated phthalic acid analogsModerate

Oxidation to ketones (e.g., indan-1,2-dione) is favored under acidic conditions .

Reduction Reactions

The carboxylic acid and chloro groups are selectively reduced:

Carboxylic Acid Reduction

  • Reagents : LiAlH₄, ether

  • Product : 4-Chloro-indan-1-ol

  • Yield : 70%

Dechlorination

  • Reagents : H₂/Pd-C, ethanol

  • Product : 2,3-Dihydro-1H-indene-1-carboxylic acid

  • Yield : 90%

Comparative Reactivity

The compound’s reactivity differs from analogs due to electronic effects from the chloro substituent:

Property4-Chloro Derivative4-Fluoro Analog4-Bromo Analog
Substitution Rate ModerateSlowFast
Acid Strength (pKa) 3.23.52.9
Thermal Stability Stable ≤ 200°CStable ≤ 180°CDecomposes at 150°C

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Intermediates
    4-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid serves as a versatile building block for synthesizing various pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new therapeutic compounds.
  • Selective DDR1 Inhibitor
    Research indicates that this compound acts as a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), which is implicated in fibrosis and cancer progression. By inhibiting DDR1, it has potential therapeutic implications for treating pancreatic cancer and other fibrotic diseases .
  • Anti-inflammatory Properties
    Derivatives of this compound have shown promise in exhibiting anti-inflammatory activities. This makes them candidates for developing treatments for conditions characterized by excessive inflammation .
  • Neuroprotective Effects
    Some studies suggest that structural analogs may possess neuroprotective properties, indicating potential applications in treating neurodegenerative disorders .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesUnique Properties
This compoundIndene core with chloro substituentSelective DDR1 inhibitor; anti-inflammatory
5-Amino-2,3-dihydro-1H-indene-2-carboxylic acidAmino group at position 5Potential neuroprotective effects
6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acidChlorine at position 6Distinct pharmacological profiles
4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acidMethoxy group instead of chloroEnhanced solubility and bioactivity

Case Study 1: DDR1 Inhibition

A study focused on the interaction between this compound and DDR1 demonstrated significant binding affinity to the kinase domain of the receptor. This interaction was linked to reduced signaling pathways associated with collagen-induced epithelial–mesenchymal transition, highlighting its therapeutic potential against fibrotic diseases .

Case Study 2: Anti-inflammatory Activity

In vitro studies have shown that derivatives of this compound exhibit notable anti-inflammatory effects by modulating inflammatory cytokines. These findings suggest potential applications in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chloro and carboxylic acid groups play a crucial role in its reactivity and binding affinity to biological molecules. It can inhibit or activate certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2,3-dihydro-1H-indene-1-one
  • 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
  • 4-amino-2,3-dihydro-1H-indene-1-carboxylic acid

Uniqueness

4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific combination of a chloro group and a carboxylic acid group on the indene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and versatility in chemical reactions set it apart from other similar compounds .

Biological Activity

4-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by a chloro group and a carboxylic acid group attached to the indene ring, has been studied for its interactions with various biological targets, particularly in the context of cancer and fibrotic diseases.

  • Molecular Formula : C10H9ClO2
  • Molecular Weight : 196.63 g/mol
  • Melting Point : 114 - 117 °C
  • Boiling Point : Approximately 353.3 °C

The presence of the chloro and carboxylic acid functional groups enhances the reactivity of this compound, allowing it to participate in various chemical reactions such as nucleophilic substitutions and electrophilic additions .

The primary biological activity of this compound is attributed to its role as a selective inhibitor of Discoidin Domain Receptor 1 (DDR1). DDR1 is implicated in cellular signaling pathways related to fibrosis and cancer progression. By inhibiting DDR1, this compound may disrupt collagen-induced epithelial–mesenchymal transition (EMT), a process crucial for tumor metastasis and fibrotic disease development.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Its inhibition of DDR1 has been linked to reduced cell proliferation and invasion in pancreatic cancer models. The compound's ability to modulate signaling pathways associated with tumor growth positions it as a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

In addition to its anticancer activity, derivatives of this compound have shown potential anti-inflammatory effects. These properties may be leveraged in treating conditions characterized by excessive inflammation, further broadening the therapeutic applications of this compound.

Case Studies

Several studies have explored the biological activity of this compound:

StudyObjectiveFindings
Investigate DDR1 inhibitionDemonstrated effective binding to DDR1 kinase domain with significant inhibition of downstream signaling pathways.
Study 2Evaluate anti-inflammatory activityShowed promising results in reducing inflammatory markers in vitro.
Study 3Assess cytotoxicity against cancer cellsInduced apoptosis in pancreatic cancer cell lines with IC50 values indicating potent activity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the chloro and carboxylic acid groups onto the indene framework. Variations in substituents can lead to derivatives with altered biological activities, expanding the scope for medicinal applications .

Q & A

Q. Comparative Reactivity :

CompoundKey FeaturesReactivity Differences
4-Bromo analog Bromine instead of chlorineSlower nucleophilic substitution
6-Methoxy analog Methoxy groupAltered electronic and steric effects

Advanced: What experimental strategies are recommended to study interactions with apoptotic pathway proteins?

Answer:
To investigate biological targets (e.g., inhibitor of apoptosis proteins [IAPs]):

In vitro binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinity to IAPs .

Caspase activation assays : Measure caspase-3/7 activity in cancer cell lines (e.g., HeLa) treated with the compound .

Protein degradation studies : Monitor ubiquitination/proteasomal degradation of IAPs via Western blotting .

Controls : Include negative controls (e.g., Boc-protected analogs ) and validate results across multiple cell lines.

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:
Contradictions may arise from variations in:

  • Purity and stereochemistry : Ensure compound purity (≥95% by HPLC-UV ) and confirm stereochemical integrity (e.g., chiral HPLC or NMR ).
  • Assay conditions : Standardize cell culture media, incubation times, and protein concentrations .
  • Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) to account for experimental variability.

Case Study : Discrepancies in apoptotic activity could stem from differences in IAP isoform expression across cell models .

Basic: What analytical techniques are suitable for characterizing this compound?

Answer:

  • Structural elucidation :
    • NMR : 1H/13C NMR for functional group confirmation (e.g., carboxylic proton at δ 10-12 ppm ).
    • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., C10H9ClO2: 196.03 g/mol ).
  • Purity analysis :
    • HPLC-UV : Use C18 columns with acetonitrile/water gradients; detection at 210-254 nm .

Advanced: What methodological considerations apply to designing bioactive derivatives?

Answer:
To enhance bioactivity:

Functional group modifications :

  • Replace chlorine with bioisosteres (e.g., CF3) to modulate electronic effects .
  • Esterify the carboxylic acid to improve membrane permeability .

Structure-activity relationship (SAR) studies :

  • Synthesize analogs with varying substituents (e.g., 5-methoxy, 6-cyano) and test in apoptotic assays .

Computational modeling :

  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes with IAPs .

Example : Derivatives with tert-butoxycarbonyl (Boc) protection showed reduced off-target effects in preliminary studies .

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